An In-depth Technical Guide on the Core Mechanism of Action of Carcinine Dihydrochloride
An In-depth Technical Guide on the Core Mechanism of Action of Carcinine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carcinine (B1662310) dihydrochloride (B599025), the dihydrochloride salt of carcinine (β-alanylhistamine), is a naturally occurring imidazole-containing dipeptide derivative with a multifaceted mechanism of action.[1][2][3] This guide provides a comprehensive overview of its core pharmacological effects, focusing on its roles as a selective histamine (B1213489) H3 receptor antagonist, a potent antioxidant, and an effective anti-glycation agent.[4][5][6][7] It also explores its neuroprotective properties and its ability to modulate matrix metalloproteinases.[4][8] Quantitative data from various studies are summarized, detailed experimental protocols for key assays are provided, and signaling pathways are visually represented to offer a clear and in-depth understanding of carcinine's therapeutic potential.
Core Mechanisms of Action
Carcinine dihydrochloride exerts its biological effects through several distinct yet interconnected mechanisms:
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Histamine H3 Receptor Antagonism: Carcinine is a selective and orally active antagonist of the histamine H3 receptor.[4] This antagonism leads to an increase in the release of histamine and other neurotransmitters in the brain, which is the basis for its neuroprotective and cognitive-enhancing effects.[9]
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Antioxidant Activity: Carcinine is a potent antioxidant, capable of scavenging various reactive oxygen species (ROS), including hydroxyl radicals.[1][2][3][10] This activity helps protect cells and tissues from oxidative damage.[1][2][3]
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Anti-glycation and Deglycation Properties: Carcinine effectively combats the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and diabetic complications.[10][11][12] It acts by scavenging glucose and regenerating glycated proteins.[11]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the pharmacological activity of carcinine dihydrochloride.
Table 1: Histamine Receptor Binding Affinity [4][9]
| Receptor | Ki (μM) | Selectivity vs. H3 |
| H3 | 0.2939 | - |
| H1 | 3621.2 | ~12,321-fold |
| H2 | 365.3 | ~1,243-fold |
Table 2: In Vitro Efficacy
| Assay | Endpoint | Concentration/Dose | Result | Reference |
| 4-HNE-induced protein modification inhibition | IC50 | 33.2 μg/μL | - | [4] |
| Hydroxyl radical scavenging | - | 10 mM | Inhibition of deoxyribose damage | [4] |
| Lipid peroxidation inhibition | - | 10-25 mM | Inhibition of linoleic acid and phosphatidylcholine liposomal peroxidation | [1][2][3] |
| K+-induced 5-HT release | - | 2-50 μM | Increased release in mouse forebrain slices | [4] |
| MMP-9 protein expression inhibition in SK-Hep-1 cells | IC50 | 105 µM | - | [13] |
| MMP-9 activity inhibition in SK-Hep-1 cells | IC50 | 63 µM | - | [13] |
Table 3: In Vivo Efficacy in Mice
| Model | Administration | Dose | Effect | Reference |
| Light-induced retinal damage | i.g., daily for 5 days | 0.2-20 mg/mouse | Retinal protection | [4] |
| Pentylenetetrazole (PTZ)-induced seizures | i.p. | 2-20 mg/kg | Reduced seizure stage, prolonged latency | [4] |
| Scopolamine-induced learning deficit | i.p. | 10-20 mg/kg | Amelioration of learning deficit | [4] |
| Cortical and midbrain histamine content | i.p. | 5-50 mg/kg | Decreased histamine content | [4] |
Signaling Pathways and Molecular Interactions
Histamine H3 Receptor Antagonism Signaling Pathway
Carcinine's antagonism of the presynaptic H3 autoreceptor blocks the negative feedback loop on histamine synthesis and release. This leads to increased histaminergic neurotransmission, which can modulate other neurotransmitter systems and contribute to its effects on arousal, cognition, and seizure susceptibility.
Caption: Carcinine antagonizes the H3 receptor, increasing histamine release.
Antioxidant and Anti-glycation Mechanisms
Carcinine's antioxidant properties stem from its ability to directly scavenge free radicals. Its anti-glycation effect involves a dual action: preventing the initial glycation of proteins by scavenging reactive carbonyl species and potentially reversing existing AGEs.
Caption: Carcinine scavenges ROS and inhibits the formation of AGEs.
Experimental Protocols
Histamine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of carcinine dihydrochloride for histamine H1, H2, and H3 receptors.
Methodology:
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Membrane Preparation: Prepare crude membrane fractions from guinea pig brain (for H1 and H3) and stomach (for H2) through homogenization and differential centrifugation.
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Radioligand Binding:
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H1 Receptor: Incubate membrane preparations with a known concentration of [3H]-pyrilamine in the presence of varying concentrations of carcinine dihydrochloride.
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H2 Receptor: Incubate membrane preparations with [3H]-tiotidine in the presence of varying concentrations of carcinine dihydrochloride.
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H3 Receptor: Incubate membrane preparations with [3H]-Nα-methylhistamine in the presence of varying concentrations of carcinine dihydrochloride.
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Incubation and Separation: Incubate the mixtures at a specified temperature and duration (e.g., 25°C for 60 minutes). Separate bound from free radioligand by rapid filtration through glass fiber filters.
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Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
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Data Analysis: Determine the IC50 values (concentration of carcinine that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. Carcinine dihydrochloride | 57022-38-5 [amp.chemicalbook.com]
- 7. Carcinine = 98 HPLC 57022-38-5 [sigmaaldrich.com]
- 8. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological effects of carcinine on histaminergic neurons in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzhou Health Chemicals Co., Ltd.-Carcinine Dihydrochloride [healthchems.com]
- 11. The molecular aging of proteins: fight this silent evil with glycoless® – Anti Age Magazine [en.anti-age-magazine.com]
- 12. Skin beautification with oral non-hydrolized versions of carnosine and carcinine: Effective therapeutic management and cosmetic skincare solutions against oxidative glycation and free-radical production as a causal mechanism of diabetic complications and skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
